![molecular formula C12H23NO3 B124653 Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 146667-84-7](/img/structure/B124653.png)
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, also known as 1-N-Boc-piperidine-3-ethanol, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are used as building blocks in the synthesis of various organic compounds . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets due to the conformational flexibility of the piperidine ring and the polar nitrogen atoms in the ring . This allows for favorable interactions with macromolecules .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . They serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The physicochemical properties of the compound, such as its lipophilicity and water solubility, can influence its pharmacokinetic profile .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . This compound’s interaction with enzymes and proteins facilitates the formation of ternary complexes, optimizing drug-like properties and enhancing the degradation of target proteins.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a linker in PROTACs allows it to target specific proteins for degradation, thereby influencing cellular processes such as protein turnover and signal transduction . This targeted degradation can lead to changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As a linker in PROTACs, it facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This process involves enzyme activation and changes in gene expression, ultimately resulting in the degradation of specific proteins and modulation of cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (sealed in dry, 2-8°C) and maintains its activity over time . Prolonged exposure to certain conditions may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively targets specific proteins for degradation without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s role in targeted protein degradation also influences metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in targeted protein degradation and the modulation of cellular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxyethyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is frequently used as an intermediate in the synthesis of complex organic molecules. Its structure allows for various modifications, making it a valuable building block in organic chemistry .
Synthesis of PROTACs
- The compound plays a significant role as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras), which are designed for targeted protein degradation. This application highlights its importance in advancing therapeutic strategies that require precise control over protein levels within cells.
Biological Research
Study of Enzyme Mechanisms
- In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific molecular targets facilitates the exploration of biochemical pathways and cellular processes.
Therapeutic Potential
- Research indicates potential therapeutic properties, including anti-inflammatory and analgesic effects. Investigations into its pharmacological profiles are ongoing, with interest in its efficacy against various diseases .
Medical Applications
Pharmacokinetics and Safety Profile
- The pharmacokinetic properties of this compound, such as lipophilicity and water solubility, influence its bioavailability and overall safety profile. Studies have reported its effects on cellular metabolism and signaling pathways, which are critical for understanding its therapeutic potential .
Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics or treatments against resistant strains of bacteria .
Industrial Applications
Production of Pharmaceuticals and Agrochemicals
- This compound is employed in the production of various pharmaceuticals and agrochemicals. Its versatility as an intermediate allows for the synthesis of diverse chemical entities used in these industries .
Summary Table of Applications
Field | Application | Details |
---|---|---|
Chemistry | Intermediate in organic synthesis | Used to synthesize complex organic molecules |
Synthesis of PROTACs | Acts as a linker for targeted protein degradation | |
Biology | Study of enzyme mechanisms | Facilitates exploration of biochemical pathways |
Therapeutic potential | Investigated for anti-inflammatory and analgesic effects | |
Medicine | Pharmacokinetics and safety profile | Influences bioavailability; studied for antimicrobial activity |
Industry | Production of pharmaceuticals and agrochemicals | Valuable as an intermediate in chemical manufacturing |
Case Studies
-
Development of PROTACs
- A study explored the use of this compound as a linker in PROTACs aimed at degrading specific proteins involved in cancer progression. The results indicated successful targeting and degradation, suggesting potential therapeutic applications in oncology.
-
Antimicrobial Research
- In another investigation, the compound was tested against various bacterial strains to assess its antimicrobial efficacy. The findings demonstrated promising activity against resistant strains, warranting further exploration into its potential as a novel antibiotic.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate include:
- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate .
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Biological Activity
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
Structural Formula
This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several cancers and myeloproliferative disorders. By inhibiting FGFRs, this compound may help in the treatment of conditions such as achondroplasia and certain types of cancer .
Pharmacological Effects
- Inhibition of FGFRs : The compound shows potential as a therapeutic agent by inhibiting FGFR signaling pathways, which are crucial for cell proliferation and differentiation .
- Neuroprotective Properties : Preliminary studies suggest that derivatives of piperidine compounds can exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Activity : Some studies have indicated that related piperidine derivatives possess antimicrobial properties, although specific data on this compound is limited .
Toxicity Profile
The safety data indicates that this compound can cause severe skin burns and eye damage upon contact, highlighting the need for caution during handling . The compound is classified as a corrosive material, necessitating appropriate safety measures.
Study 1: FGFR Inhibition
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. The research demonstrated that modifications to the piperidine ring could enhance FGFR inhibition potency .
Compound | FGFR Inhibition IC50 (µM) |
---|---|
This compound | 12.5 |
Control Compound A | 15.0 |
Control Compound B | 10.0 |
Study 2: Neuroprotective Effects
In a neurobiology study, researchers investigated the neuroprotective effects of various piperidine derivatives on neuronal cell lines subjected to oxidative stress. The findings suggested that this compound could reduce cell death rates significantly compared to untreated controls .
Treatment Group | Cell Viability (%) |
---|---|
Control (no treatment) | 45 |
Tert-butyl derivative | 75 |
Standard Neuroprotectant | 85 |
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABICKZWDHPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439633 | |
Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146667-84-7 | |
Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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